Isopropylxanthic disulfide
Overview
Description
Isopropylxanthic disulfide is an organosulfur compound with the molecular formula C8H14O2S4 . It is a yellow to yellow-green crystalline substance that is insoluble in water but soluble in organic solvents such as ethanol, acetone, benzene, and gasoline . This compound is primarily used as a polymerization regulator, lubricant additive, ore flotation agent, bactericide, and herbicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropylxanthic disulfide is typically synthesized through the oxidation of isopropyl xanthate salts. One common method involves the reaction of isopropanol, solid base, carbon disulfide, and chlorine under anhydrous conditions . The reaction is carried out in a reactor with shearing and dispersion to ensure high yield and purity . Another method involves the oxidation of isopropyl xanthate sodium with potassium persulfate, followed by washing and drying .
Industrial Production Methods
In industrial settings, the production of diisopropyl xanthogen disulfide involves the use of isopropanol, solid base, carbon disulfide, and chlorine as raw materials. The process is designed to be efficient, with high yield and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Isopropylxanthic disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced to form isopropyl xanthate.
Substitution: The compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium persulfate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfur-containing products such as sulfoxides and sulfones.
Reduction: Isopropyl xanthate.
Substitution: Various substituted xanthogen disulfides.
Scientific Research Applications
Isopropylxanthic disulfide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of sulfur heterocycles.
Biology: The compound is studied for its potential as a bactericide and herbicide.
Medicine: Research is ongoing to explore its potential use in medical applications.
Industry: It is used as a polymerization regulator, lubricant additive, and ore flotation agent.
Mechanism of Action
The mechanism of action of diisopropyl xanthogen disulfide involves the formation of free radicals. Under radical conditions, the compound can react with unsaturated systems to form five-membered heterocycles . The reaction involves the addition of a thio radical to an alkyne, followed by cyclization and extrusion of an isopropyl radical . This mechanism is important for its use in the synthesis of sulfur heterocycles .
Comparison with Similar Compounds
Similar Compounds
Diethyl dixanthogen disulfide: Another xanthogen disulfide with similar properties and uses.
Thiuram disulfides: Structurally related compounds used in similar applications.
Uniqueness
Isopropylxanthic disulfide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its ability to form free radicals and react with unsaturated systems makes it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
O-propan-2-yl (propan-2-yloxycarbothioyldisulfanyl)methanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S4/c1-5(2)9-7(11)13-14-8(12)10-6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWQICJTBOCQLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)SSC(=S)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871588 | |
Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-65-7 | |
Record name | Diisopropylxanthogen disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropyl xanthogen disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diproxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diproxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-bis(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIISOPROPYL XANTHOGEN DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBY6YAH96E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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